molecular formula C17H13N3O2 B2947765 (9-Methyl-indolo[2,3-b]quinoxalin-6-yl)-acetic acid CAS No. 612041-05-1

(9-Methyl-indolo[2,3-b]quinoxalin-6-yl)-acetic acid

Cat. No.: B2947765
CAS No.: 612041-05-1
M. Wt: 291.31
InChI Key: FZAKFECXTWHHPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(9-Methyl-indolo[2,3-b]quinoxalin-6-yl)-acetic acid is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It is offered for research purposes only. The indolo[2,3-b]quinoxaline core structure is a privileged scaffold in the development of novel therapeutic agents, particularly in the field of oncology. Scientific literature indicates that derivatives of the indolo[2,3-b]quinoxaline scaffold demonstrate promising biological activities. Recent studies have synthesized and evaluated structurally similar Mannich adducts of indolo[2,3-b]quinoxaline for their anti-proliferative effects. These compounds were shown to efficiently inhibit the growth of human ovarian cancer (OVCAR-3) and colorectal adenocarcinoma (HT-29) cell lines, suggesting their potential as candidates for anticancer research . Furthermore, the broader class of quinoxaline derivatives has been identified as a source of effective small-molecule inhibitors for various biological targets. For instance, certain dibromo-substituted quinoxaline fragments have been reported as potent inhibitors of Apoptosis Signal-Regulated Kinase 1 (ASK1), a key regulator in pathways associated with apoptosis, inflammation, and fibrosis . This highlights the potential application of quinoxaline-based compounds in researching treatments for conditions like non-alcoholic steatohepatitis (NASH). This product is provided strictly For Research Use Only . It is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate precautions, referring to the Safety Data Sheet (SDS) prior to use.

Properties

IUPAC Name

2-(9-methylindolo[3,2-b]quinoxalin-6-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O2/c1-10-6-7-14-11(8-10)16-17(20(14)9-15(21)22)19-13-5-3-2-4-12(13)18-16/h2-8H,9H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZAKFECXTWHHPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C3=NC4=CC=CC=C4N=C23)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9-Methyl-indolo[2,3-b]quinoxalin-6-yl)-acetic acid typically involves the condensation of isatin with o-phenylenediamine, followed by cyclization and functionalization steps. Common catalysts used in these reactions include Brønsted acids such as acetic, formic, or hydrochloric acid . Additionally, transition-metal-catalyzed cross-coupling reactions and direct C–H functionalization are also employed .

Industrial Production Methods

Industrial production methods for this compound may involve the use of microwave irradiation and nanoparticle catalysts to enhance reaction efficiency and yield. For example, copper-doped CdS nanoparticles and cerium (IV) oxide nanoparticles have been shown to be effective in these reactions .

Chemical Reactions Analysis

Types of Reactions

(9-Methyl-indolo[2,3-b]quinoxalin-6-yl)-acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the parent compound, which can exhibit different biological and chemical properties .

Mechanism of Action

The mechanism of action of (9-Methyl-indolo[2,3-b]quinoxalin-6-yl)-acetic acid involves its interaction with specific molecular targets, such as DNA and enzymes. This compound can intercalate into DNA, stabilizing the DNA duplex and inhibiting the activity of certain enzymes involved in DNA replication and repair . Additionally, it may interact with cellular receptors, modulating signal transduction pathways .

Comparison with Similar Compounds

(9-Bromo-indolo[2,3-b]quinoxalin-6-yl)-acetic Acid ()

  • Structure : Bromine replaces the methyl group at position 7.
  • Impact : Bromine’s larger atomic radius and electronegativity increase steric bulk and electron-withdrawing effects compared to methyl. This may enhance DNA intercalation strength but reduce solubility.
  • Applications: Brominated indoloquinoxalines are often used in photodynamic therapy due to their ability to generate reactive oxygen species (ROS) .

9-Chloro-6H-indolo[2,3-b]quinoxaline-6-acetic Acid Hydrazide ()

  • Structure : Chlorine at position 9 and a hydrazide group replacing the acetic acid.
  • Impact : Chlorine’s moderate electronegativity balances lipophilicity and polarity. The hydrazide group introduces nucleophilic reactivity, enabling conjugation with carbonyl-containing biomolecules.
  • Data : Predicted collision cross-section (CCS) for [M+H]+ is 207.4 Ų, suggesting moderate membrane permeability .

Functional Group Modifications

N-(3-(9-Ethynyl-6H-indolo[2,3-b]quinoxalin-6-yl)propyl)-2,2,2-trifluoroacetamide ()

  • Structure : Ethynyl group at position 9 and a trifluoroacetamide-linked propyl chain at position 5.
  • Impact : The ethynyl group enhances π-stacking with nucleic acids, while the trifluoroacetamide improves metabolic stability. This compound exhibits high specificity for G-quadruplex DNA, making it a candidate for gene regulation therapies .

6H-Indolo[2,3-b]quinoxaline-6-acetic Acid, 9-Chloro-, 2-((Phenylamino)thiocarbonyl)hydrazide ()

  • Structure : Thiocarbonyl hydrazide replaces acetic acid.
  • Impact : The thiocarbonyl group facilitates metal coordination and thiol-disulfide exchange reactions, broadening applications in enzyme inhibition. Molecular formula C23H17ClN6OS reflects increased molecular weight (471.94 g/mol) compared to the target compound .

Hybrid and Conjugated Derivatives

1-(2-Methyl-indolo[2,3-b]quinoxalin-6-yl)-2-[N'-(4-Hydroxy-3-methoxy-benzylidene)-hydrazino]-ethanone ()

  • Structure: A hydrazino-ethanone moiety linked to a vanillin-derived benzylidene group.
  • Impact: The phenolic hydroxyl and methoxy groups enable hydrogen bonding and antioxidant activity. This derivative’s melting point (254–256°C) indicates high thermal stability, suitable for solid-phase synthesis .

2-(6R)-6-(4-Fluoro-N-methylphenylsulfonamido)-5,6,7,8-tetrahydropyrido[2,3-b]indol-9-yl)acetic Acid ()

  • Structure : Sulfonamide and tetrahydropyridoindole core.
  • Impact : The sulfonyl group increases acidity (pKa ~1.5), enhancing binding to prostacyclin receptors (Ki ~76,000 nM). The saturated pyridoindole ring reduces planarity, limiting DNA intercalation but improving solubility .

Comparative Analysis Table

Compound Name Substituents (Position) Molecular Formula Key Functional Groups Biological Activity/Notes Reference
(9-Methyl-indolo[2,3-b]quinoxalin-6-yl)-acetic acid Methyl (9), Acetic acid (6) C17H13N3O2 Carboxylic acid Potential intercalator; moderate solubility N/A
9-Bromo derivative Bromo (9), Acetic acid (6) C16H10BrN3O2 Carboxylic acid ROS generation; photodynamic therapy
9-Chloro hydrazide Chloro (9), Hydrazide (6) C24H17Cl2N5O Hydrazide, Chlorine Predicted CCS: 207.4 Ų
Trifluoroacetamide conjugate Ethynyl (9), Trifluoroacetamide (6) C22H16F3N5O Ethynyl, Amide G-quadruplex specificity
Thiocarbonyl hydrazide Chloro (9), Thiocarbonyl hydrazide (6) C23H17ClN6OS Thiourea, Chlorine Metal coordination

Research Findings and Implications

  • Electronic Effects : Methyl and halogen substituents modulate electron density, affecting binding to nucleic acids. Bromo/chloro derivatives exhibit stronger intercalation than methyl due to enhanced electron withdrawal .
  • Solubility : Acetic acid derivatives generally show higher aqueous solubility than hydrazides or amides, critical for bioavailability.
  • Thermal Stability : Hydrazone derivatives (e.g., ) with aromatic substituents exhibit high melting points (>250°C), favoring stable formulation .
  • Therapeutic Potential: While the target compound’s methyl and acetic acid groups balance lipophilicity and solubility, halogenated or conjugated analogs may offer superior target engagement in specific contexts (e.g., ROS generation or enzyme inhibition) .

Biological Activity

(9-Methyl-indolo[2,3-b]quinoxalin-6-yl)-acetic acid is a compound of significant interest due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound features an indole and quinoxaline moiety, which contributes to its unique reactivity and biological properties. Its structure allows for interactions with various biological targets, including DNA and enzymes.

The primary mechanism of action involves the intercalation into DNA, which stabilizes the DNA duplex. This stabilization can inhibit the activity of enzymes involved in DNA replication and repair, leading to cytotoxic effects in cancer cells. Additionally, it has been shown to interact with proteins, potentially influencing various biochemical pathways.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has demonstrated cytotoxic effects against various cancer cell lines:

Cell LineIC50 (μM)
MCF-7 (Breast)22.11
HCT116 (Colon)4.4
K-562 (Leukemia)Not specified but shown to inhibit growth significantly

Studies have shown that this compound can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic markers .

Antiviral Activity

The compound has also been investigated for its antiviral properties. It has been found to inhibit viral replication in several studies, with derivatives showing enhanced activity against viruses such as Epstein-Barr virus (EBV). The presence of specific substituents on the quinoxaline ring has been linked to increased antiviral efficacy .

Antimicrobial Properties

In addition to its anticancer and antiviral activities, this compound exhibits antimicrobial effects against a range of pathogens. Its broad-spectrum activity includes antibacterial and antifungal properties, making it a candidate for further exploration in infectious disease treatment .

Case Studies

  • Anticancer Efficacy : A study evaluated the compound's effects on human colon carcinoma (HCT116) cells, reporting an IC50 value of 4.4 μM, indicating potent anticancer activity compared to standard treatments like doxorubicin .
  • Antiviral Potential : Another research effort highlighted the compound's ability to inhibit EBV replication without cytotoxic effects on healthy cells, suggesting a favorable therapeutic profile .
  • Antimicrobial Effects : A recent investigation demonstrated that derivatives of this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, supporting its potential as a new antimicrobial agent .

Q & A

Q. What are the optimal synthetic routes for (9-Methyl-indolo[2,3-b]quinoxalin-6-yl)-acetic acid?

The compound can be synthesized via cyclocondensation reactions involving indoloquinoxaline precursors. For example, acetic acid is often used as a solvent or catalyst in cyclization steps. A typical protocol involves reacting substituted o-phenylenediamine derivatives with ketones or diketones in acetic acid at 110–115°C for 8–16 hours . Temperature control and stoichiometric ratios of reactants are critical for achieving high yields (>90%).

Q. Which analytical techniques are recommended for characterizing this compound?

Key methods include:

  • FT-IR : To confirm functional groups (e.g., nitrile or carbonyl peaks near 2224 cm⁻¹ or 1700 cm⁻¹) .
  • NMR (¹H/¹³C) : For structural elucidation, particularly to resolve aromatic protons in the indoloquinoxaline core .
  • Mass spectrometry (ESI-MS) : To verify molecular weight and fragmentation patterns .
  • Elemental analysis : To validate purity (±0.3–0.4% for C, H, N) .

Q. What solvents are suitable for solubility testing in experimental workflows?

The compound exhibits good solubility in chlorinated solvents (e.g., CHCl₃, dichloromethane) and tetrahydrofuran (THF) due to its planar aromatic structure and polar acetic acid side chain. Insolubility in water or hexane necessitates polar aprotic solvents for reaction setups .

Advanced Research Questions

Q. How can reaction mechanisms for indoloquinoxaline-acetic acid derivatives be investigated?

Mechanistic studies should focus on:

  • Acid-catalyzed cyclization : Use deuterated acetic acid (CD₃COOD) to track proton transfer steps via NMR .
  • Kinetic profiling : Monitor intermediate formation using HPLC or in situ FT-IR to identify rate-limiting steps .
  • Computational modeling : DFT calculations to map transition states and activation energies for cyclization .

Q. What strategies address contradictory data in biological activity assays?

Discrepancies in antiviral or receptor-binding studies (e.g., IC₅₀ variability) may arise from:

  • Purity issues : Validate compound integrity via HPLC and elemental analysis .
  • Assay conditions : Optimize buffer pH (e.g., phosphate vs. Tris) and temperature to match physiological relevance .
  • Metabolic stability : Assess oxidative metabolites using liver microsomes and LC-MS/MS to rule out false negatives .

Q. How does the acetic acid moiety influence stability under varying pH conditions?

The acetic acid group enhances aqueous solubility but may undergo esterification or decarboxylation at extreme pH. Stability studies should include:

  • pH titration : Monitor degradation via UV-Vis spectroscopy at 240–400 nm .
  • Forced degradation : Expose the compound to 0.1 M HCl/NaOH at 37°C for 24 hours, followed by LC-MS analysis .

Q. What methods resolve low yields in large-scale synthesis?

Scale-up challenges often relate to poor heat transfer or side reactions. Mitigation strategies:

  • Flow chemistry : Improve temperature control and mixing efficiency .
  • Protecting groups : Use tert-butoxycarbonyl (Boc) groups to shield reactive sites during intermediate steps .
  • Catalytic optimization : Screen Lewis acids (e.g., ZnCl₂) to accelerate cyclization .

Methodological Considerations

Q. How to design a protocol for assessing photostability in storage?

  • Light exposure : Use a UV chamber (λ = 254–365 nm) for 48–72 hours.
  • Analysis : Track degradation via TLC (Rf shifts) or HPLC peak area reduction .
  • Storage recommendations : Opaque containers at –20°C under inert gas (N₂/Ar) .

Q. What in vitro models are appropriate for preliminary toxicity screening?

  • Cell viability assays : Use HEK-293 or HepG2 cells with MTT/WST-1 reagents to quantify IC₅₀ .
  • Genotoxicity : Ames test (bacterial reverse mutation) or comet assay (DNA damage in mammalian cells) .

Data Interpretation and Validation

Q. How to reconcile discrepancies in reported solubility profiles?

Variations may stem from polymorphic forms or residual solvents. Validate via:

  • XRPD : Identify crystalline vs. amorphous states .
  • Karl Fischer titration : Quantify water content (<0.1% recommended) .

Q. What statistical approaches are robust for dose-response studies?

  • Nonlinear regression : Fit data to Hill or Log-logistic models (e.g., using GraphPad Prism).
  • Error analysis : Report 90% confidence intervals for IC₅₀/EC₅₀ values .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.